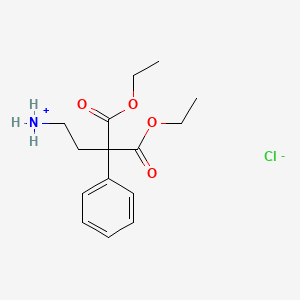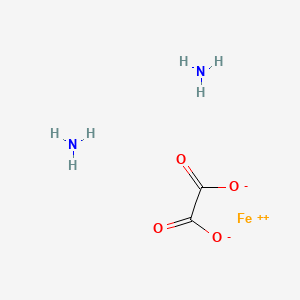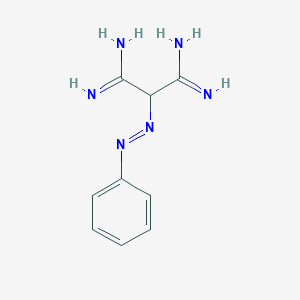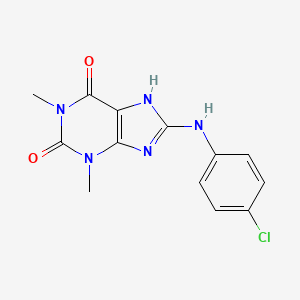
Theophylline, 8-(p-chloroanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-(p-chloroanilino)- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(p-chloroanilino)- typically involves the reaction of theophylline with p-chloroaniline. One common method involves the use of N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline . This method is environmentally friendly and yields a high-purity product.
Industrial Production Methods
Industrial production of Theophylline, 8-(p-chloroanilino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of non-toxic reagents and water as a solvent makes the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-(p-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium persulfate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Sodium persulfate in the presence of heat.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
Oxidation: The major products include various oxidized derivatives of theophylline.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Theophylline, 8-(p-chloroanilino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases and other conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Theophylline, 8-(p-chloroanilino)- exerts its effects primarily through inhibition of phosphodiesterase enzymes and blocking adenosine receptors . This leads to increased levels of cyclic AMP in cells, resulting in bronchodilation and other physiological effects. The compound also activates histone deacetylase, which has anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, used primarily for respiratory diseases.
8-Chlorotheophylline: Another derivative with similar applications.
Uniqueness
This modification allows for more diverse chemical reactions and potential therapeutic uses compared to its parent compound .
Propriétés
Numéro CAS |
5434-62-8 |
|---|---|
Formule moléculaire |
C13H12ClN5O2 |
Poids moléculaire |
305.72 g/mol |
Nom IUPAC |
8-(4-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,16,17) |
Clé InChI |
GYRLUTTZCNHKNY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


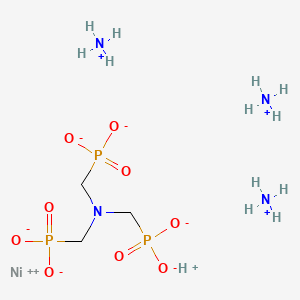

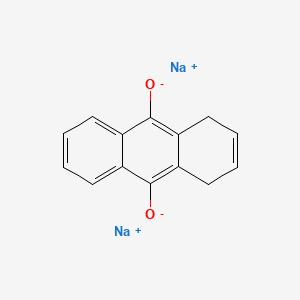
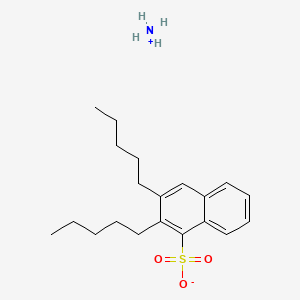
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
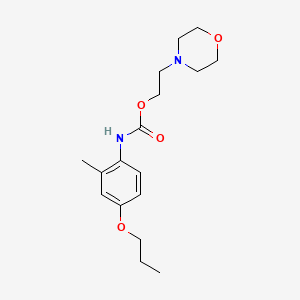
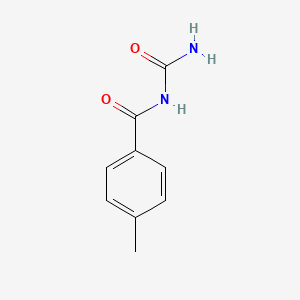

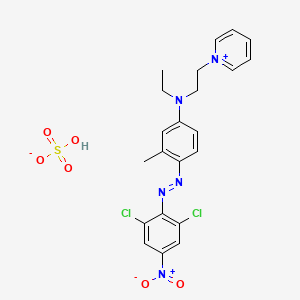
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
